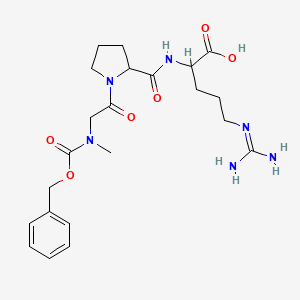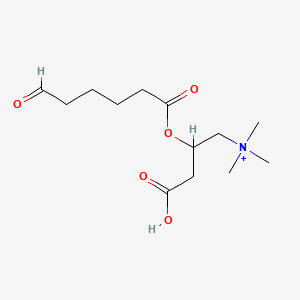![molecular formula C12H10N2OS B12101558 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a benzene ring and a thioxo group at the 2-position. The presence of the thioxo group imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can exhibit different chemical and biological properties, expanding the utility of the parent compound.
科学研究应用
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits significant biological activities, including anticancer and antiviral properties. It has been studied for its potential to inhibit the growth of cancer cells and its effectiveness against certain viral infections.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and sensors. It can be incorporated into polymers and other materials to enhance their performance.
作用机制
The mechanism of action of 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects . It may also interfere with viral replication processes, contributing to its antiviral activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate key biological processes is well-documented.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds like 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety have shown similar biological activities.
Thioxopyrimidine Derivatives: These compounds share the thioxo group and exhibit comparable chemical and biological properties.
Uniqueness
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one stands out due to its specific structural features, such as the fusion of the quinazoline core with a benzene ring and the presence of the thioxo group. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development.
属性
分子式 |
C12H10N2OS |
|---|---|
分子量 |
230.29 g/mol |
IUPAC 名称 |
2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(16)14-11/h1-4H,5-6H2,(H2,13,14,15,16) |
InChI 键 |
OSFJIZDIAXIHHL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=S)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)


![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)
![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)





![[2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12101545.png)
![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)

